N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
CAS No.: 1220030-73-8
Cat. No.: VC3056908
Molecular Formula: C14H12ClF3N2
Molecular Weight: 300.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220030-73-8 |
---|---|
Molecular Formula | C14H12ClF3N2 |
Molecular Weight | 300.7 g/mol |
IUPAC Name | N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C14H12ClF3N2/c1-20(9-10-5-3-2-4-6-10)13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,9H2,1H3 |
Standard InChI Key | YFZCQVQVIOVPFM-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES | CN(CC1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Identity
Molecular Information
N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine possesses a complex structure built around a pyridine core. The compound features several key structural elements that define its chemical behavior and potential applications .
Table 1: Basic Molecular Information
Parameter | Value |
---|---|
Molecular Formula | C₁₄H₁₂ClF₃N₂ |
CAS Number | 1220030-73-8 |
InChI | InChI=1S/C14H12ClF3N2/c1-20(9-10-5-3-2-4-6-10)13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,9H2,1H3 |
InChI Key | YFZCQVQVIOVPFM-UHFFFAOYSA-N |
SMILES | FC(F)(F)C1=CN=C(C(Cl)=C1)N(C)CC=2C=CC=CC2 |
Structural Features
The compound is characterized by the following structural elements:
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A pyridine ring as the core structure
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A chloro substituent at position 3 of the pyridine ring
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A trifluoromethyl group at position 5 of the pyridine ring
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An N-methyl-N-benzyl amine moiety at position 2 of the pyridine ring
The presence of these various functional groups contributes to the compound's unique chemical profile and reactivity patterns. The pyridine nitrogen provides basic character, while the trifluoromethyl group enhances lipophilicity and affects electronic distribution within the molecule .
Physical and Chemical Properties
General Properties
The physical and chemical properties of N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine are influenced by its structural features. While comprehensive experimental data is limited in the available literature, certain properties can be inferred from its structure .
Table 2: Physical and Chemical Properties
Property | Description |
---|---|
Physical State | Solid (inferred from similar pyridine derivatives) |
Polarity | Moderate polarity due to nitrogen atoms and halogen substituents |
Hydrogen Bonding | Potential for hydrogen bonding through the amine nitrogen |
Lipophilicity | Enhanced by the presence of the trifluoromethyl group |
Reactivity | Influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups |
Structure-Property Relationships
The compound's behavior is significantly influenced by its substituents:
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The trifluoromethyl group (CF₃) enhances lipophilicity and influences the compound's reactivity and potential biological activity .
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The chloro substituent affects electronic properties and introduces steric hindrance in the molecule .
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The N-methyl-N-benzyl amine moiety contributes to the compound's ability to interact with biological systems through both hydrogen bonding and hydrophobic interactions .
These structural features collectively determine the compound's solubility profile, reactivity patterns, and potential applications in various fields including medicinal chemistry.
Synthesis and Related Compounds
Synthetic Approaches
Brand | Product Reference | Purity | Status |
---|---|---|---|
- | 3D-VYB03073 | Min. 95% | Discontinued product |
This information suggests that while the compound has been previously produced commercially, it may currently have limited availability in the market .
Analytical Characterization
Identification Methods
For proper identification and characterization of N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine, several analytical techniques would typically be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight determination and fragmentation pattern analysis
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Infrared Spectroscopy for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity determination
These analytical approaches would provide comprehensive characterization of the compound's identity, purity, and structural features.
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